molecular formula C12H10O3 B1584521 2-Methoxy-1-naphthoic acid CAS No. 947-62-6

2-Methoxy-1-naphthoic acid

Cat. No. B1584521
CAS RN: 947-62-6
M. Wt: 202.21 g/mol
InChI Key: OSTYZAHQVPMQHI-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthoic acid is a solid compound . It is the 3-methoxy derivative of 1-napthoic acid . It appears as a white to light yellow to light orange powder or crystalline .


Synthesis Analysis

2-Methoxy-1-naphthoic acid can be prepared from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .


Chemical Reactions Analysis

2-Methoxy-1-naphthoic acid undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .


Physical And Chemical Properties Analysis

2-Methoxy-1-naphthoic acid has a molecular weight of 202.21 . It is a solid at 20 degrees Celsius . The melting point is between 177-180 degrees Celsius .

Scientific Research Applications

1. Strigolactone-Signaling Inhibitor

  • Application Summary : 2-Methoxy-1-naphthoic acid is used in the synthesis of 2-methoxy-1-naphthaldehyde, which has been identified as a novel strigolactone-signaling inhibitor. Strigolactones are plant hormones with multiple functions, including the suppression of shoot branching outgrowth, the regulation of root development, and the control of secondary growth and leaf senescence .
  • Methods of Application : The compound was identified through in silico virtual screening using a pharmacophore model based on structural information about the D14 protein and complex D14–D-OH, a hydrolysis product of strigolactone formed by D14 .
  • Results or Outcomes : The study confirmed that 2-methoxy-1-naphthaldehyde inhibits D14–SLR1 and D14–D53 interactions and restores the growth of rice tillering buds suppressed by strigolactone .

2. Synthesis of Chiral (Methoxynaphthyl)Oxazoline

  • Application Summary : 2-Methoxy-1-naphthoic acid may be used in the synthesis of chiral (methoxynaphthyl)oxazoline .

3. Preparation of Grignard Reagent

  • Application Summary : 2-Methoxy-1-naphthoic acid can be used to prepare a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .

4. Birch Reduction

  • Application Summary : 2-Methoxy-1-naphthoic acid undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .

5. Synthesis of 2-Methoxy-1-naphthaldehyde

  • Application Summary : 2-Methoxy-1-naphthoic acid is used in the synthesis of 2-methoxy-1-naphthaldehyde .

6. Preparation of 2-Methoxy-1,4,5,8-tetrahydro-1-naphthoic Acid

  • Application Summary : 2-Methoxy-1-naphthoic acid undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .

Safety And Hazards

2-Methoxy-1-naphthoic acid causes skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTYZAHQVPMQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241571
Record name 2-Methoxy-1-naphthoic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-naphthoic acid

CAS RN

947-62-6
Record name 2-Methoxy-1-naphthalenecarboxylic acid
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Record name 2-Methoxy-1-naphthoic acid
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Record name 2-Methoxy-1-naphthoic acid
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Record name 2-methoxy-1-naphthoic acid
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Synthesis routes and methods I

Procedure details

A solution of 21.6 g of the compound of Step A above in 48 ml of Claisen's alkali solution (solution of 21 g of KOH in 15 ml of water, made up to 60 ml with methanol) is heated at reflux for 4 hours. The reaction mixture is then diluted with 50 ml of water and poured into 75 ml of 15.5% hydrochloric acid solution cooled to 0° C. with stirring. The white precipitate formed is then filtered off over a Buchner funnel and then washed with water and dried under a phosphoric vacuum. The dry residue obtained is dissolved in a solution of ethanol and water (80:20, v/v) at boiling. After cooling to 0° C., 13.7 g of the expected product are obtained.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Claisen's alkali
Quantity
48 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

50% Aqueous sodium hydroxide was added to a solution of this methyl 2-methoxynaphthoate in methanol (400 mL). The mixture was refluxed, and water (300 mL) was added at a rate which kept the forming sodium 2-methoxynaphthoate in solution. After the water was added, the reaction was refluxed an additional 3 hours, then allowed to stand at room temperature overnight. The resulting solid mass was acidified with concentrated HCl, then was diluted with water (1 liter) and the product collected by filtration. Vacuum drying gave 50.96 g of 2-methoxy-1-naphthoic acid, a 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium 2-methoxynaphthoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Ōki, M Hirota, S Hirofuji - Spectrochimica Acta, 1966 - Elsevier
Infra-red OH stretching spectra of 2-methoxy-1-naphthoic (I), 1-methoxy-2-naphthoic (II) and 3-methoxy-2-naphthoic (III) acids were measured under conditions where dimeric …
Number of citations: 14 www.sciencedirect.com
EL ELIEL, TE HOOVER - The Journal of Organic Chemistry, 1959 - ACS Publications
… of 1,4,5,8-tetrahydro-2-methoxy- 1-naphthoic acid (IX), mp 133.5-134.5. Low-temperature crystallization from absolute ethanol did not change the melting point. Anal. …
Number of citations: 17 pubs.acs.org
PH Chen, DC Kleinfelter - The Journal of Organic Chemistry, 1973 - ACS Publications
The mass spectra of several 8-substituted 1-naphthoic acids and 1-naphthylcarbinols have been examined to determine if peri interactions are involved in the fragmentation. The …
Number of citations: 7 pubs.acs.org
PK Oommen - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The reduction of 2-methoxy-1-naphthoic acids (1) with 2.4 equiv. of sodium in liquid ammonia leads to the formation of the 1,4-dihydro compounds (2). These reduction products on …
Number of citations: 3 www.publish.csiro.au
MR Padhye, NR Rao, K Venkataraman - Proceedings of the Indian …, 1953 - Springer
The effect of substitution on the light absorption of naphthalene Page 1 THE EFFECT OF SUBSTITUTION ON THE LIGHT ABSORPTION OF NAPHTHALENE BY MR PADHYE, NR RAO …
Number of citations: 6 link.springer.com
D Leyva, R Jaffe, F Fernandez-Lima - Analytical Chemistry, 2020 - ACS Publications
… Two isomeric standards (4-methoxy-1-naphthoic acid and 2-methoxy-1-naphthoic acid) and an isobaric compound at nominal mass 201 Da (decanedioic acid) were purchased from …
Number of citations: 31 pubs.acs.org
RC Fuson, FW Wassmundt - Journal of the American Chemical …, 1956 - ACS Publications
… The realization of 1,4-addition reactions of Grignard reagents with ,/3-unsaturated acids5 suggested that methoxylgroup displacement might occur if 2-methoxy-1-naphthoic acid were …
Number of citations: 30 pubs.acs.org
O Mashita, H Koishihara, K Fukui… - Journal of pesticide …, 2016 - jstage.jst.go.jp
… Because the aldehyde in 2-MN (62) was assumed to be oxidized to a carboxylic acid in the medium, we also tested 2-methoxy-1-naphthoic acid (65). However, this oxidized derivative …
Number of citations: 40 www.jstage.jst.go.jp
JW Huffman, G Zengin, MJ Wu, J Lu, G Hynd… - Bioorganic & medicinal …, 2005 - Elsevier
… For the synthesis of the 3-(2-methoxy-1-naphthoyl)indoles 2-methoxy-1-naphthoic acid (29) was required. Acid 29 is readily available by methylation of commercially available 2-hydroxy…
Number of citations: 346 www.sciencedirect.com
L Henneberger, KU Goss, S Endo - Environmental science & …, 2016 - ACS Publications
… from 4.36 for 2-naphthoic acid to 4.77 for 2-naphthaleneacetic acid, from 2.81 for 1-naphthoic acid to 3.43 for 1-naphthaleneacetic acid and from 2.16 for 2-methoxy-1-naphthoic acid to …
Number of citations: 57 pubs.acs.org

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